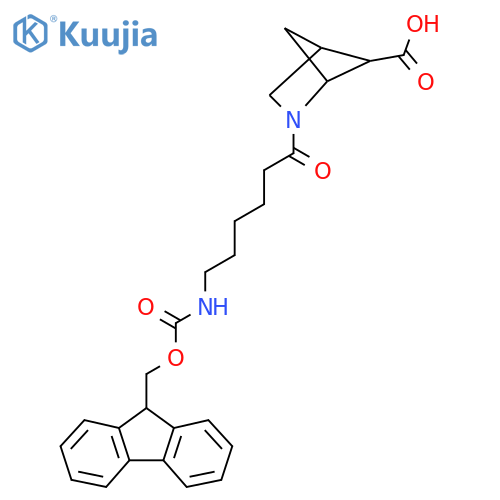

Cas no 2171971-90-5 (2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid

- EN300-1543273

- 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

- 2171971-90-5

-

- インチ: 1S/C27H30N2O5/c30-24(29-15-17-14-23(29)25(17)26(31)32)12-2-1-7-13-28-27(33)34-16-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,17,22-23,25H,1-2,7,12-16H2,(H,28,33)(H,31,32)

- InChIKey: UEHPVQDMDQUNID-UHFFFAOYSA-N

- ほほえんだ: OC(C1C2CC1CN2C(CCCCCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

計算された属性

- せいみつぶんしりょう: 462.21547206g/mol

- どういたいしつりょう: 462.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 750

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1543273-5.0g |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

2171971-90-5 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1543273-0.05g |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

2171971-90-5 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1543273-0.5g |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

2171971-90-5 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1543273-0.1g |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

2171971-90-5 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1543273-0.25g |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

2171971-90-5 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1543273-2.5g |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

2171971-90-5 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1543273-50mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

2171971-90-5 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1543273-500mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

2171971-90-5 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1543273-2500mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

2171971-90-5 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1543273-100mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

2171971-90-5 | 100mg |

$2963.0 | 2023-09-25 |

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid 関連文献

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acidに関する追加情報

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo[2.1.1]hexane-5-carboxylic Acid: A Novel Scaffold for Targeted Therapeutic Applications

CAS No. 2171971-90-5 represents a highly specialized molecular entity with potential applications in pharmaceutical research. This compound, designated as 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid, is a complex organic molecule that integrates multiple functional groups, including a fluorenyl moiety, an azabicyclo[2.1.1]hexane core, and a carboxylic acid functional group. The unique structural features of this compound suggest its potential as a scaffold for drug development, particularly in the context of targeted therapies for complex diseases.

Recent studies in the field of medicinal chemistry have highlighted the importance of fluorenyl derivatives in the design of bioactive molecules. The fluoren-9-yl group, a bicyclic aromatic system, is known for its ability to modulate molecular interactions with biological targets. When conjugated with a methoxycarbonyl chain, this group can enhance the solubility and stability of the molecule, which is critical for pharmaceutical applications. The azabicyclo[2.1.1]hexane core, a six-membered ring with nitrogen atoms, provides a rigid framework that can influence the conformational flexibility of the molecule, potentially improving its binding affinity to target proteins.

One of the most significant aspects of this compound is its carboxylic acid functionality, which plays a dual role in its pharmacological profile. The carboxylic acid group can act as a hydrogen bond donor or acceptor, enabling the molecule to interact with various biological targets. Additionally, the presence of this group may contribute to the molecule's solubility in aqueous environments, a critical factor for drug delivery systems. Recent advancements in computational chemistry have demonstrated that the carboxylic acid functionality can also be optimized for specific target interactions, further expanding the molecule's therapeutic potential.

The fluoren-9-yl moiety in this compound is particularly noteworthy due to its ability to undergo various chemical modifications. Researchers have explored the use of fluoren-9-yl derivatives in the development of small molecule inhibitors for diseases such as cancer and neurodegenerative disorders. The methoxycarbonyl chain attached to the fluoren-9-yl group is believed to enhance the molecule's stability by reducing susceptibility to enzymatic degradation. This characteristic is especially valuable in the context of long-acting therapeutic agents.

The azabicyclo[2.1.1]hexane core of this molecule is a key structural element that contributes to its pharmacological activity. The nitrogen atoms in this ring system can participate in hydrogen bonding with target proteins, which is essential for forming high-affinity interactions. Studies on similar azabicyclo[2.1.1]hexane derivatives have shown that these compounds can modulate the activity of various enzymes and receptors, making them promising candidates for drug development. The azabicyclo[2.1.1]hexane core also provides a rigid scaffold that can be functionalized with additional groups to tailor the molecule's properties for specific therapeutic applications.

Recent advancements in drug discovery have emphasized the importance of multi-targeting strategies, and this compound appears to align with this trend. The combination of a fluoren-9-yl group, a carboxylic acid functionality, and a azabicyclo[2.1.1]hexane core creates a molecule with the potential to interact with multiple biological targets simultaneously. This property is particularly relevant in the treatment of complex diseases where single-target therapies may be insufficient. Researchers are currently investigating the use of similar compounds in the development of multitargeted drugs for conditions such as Alzheimer's disease and type 2 diabetes.

The synthesis of this compound involves a series of well-defined chemical reactions that highlight the versatility of fluoren-9-yl derivatives in medicinal chemistry. The methoxycarbonyl chain is typically introduced via a coupling reaction between the fluoren-9-yl group and a suitable carboxylic acid derivative. The azabicyclo[2.1.1]hexane core is often synthesized through a ring-closing reaction that incorporates the nitrogen atoms into the molecular framework. These synthetic strategies demonstrate the feasibility of creating complex molecules with tailored properties for specific therapeutic applications.

One of the most promising applications of this compound is in the field of targeted drug delivery. The fluoren-9-yl group can be modified to include functional groups that enhance the molecule's ability to bind to specific receptors or cells. For example, the fluoren-9-yl moiety can be conjugated with targeting ligands such as antibodies or peptides to direct the molecule to specific tissues or organs. This approach is particularly useful in the treatment of diseases where localized drug delivery is critical, such as cancer and inflammatory conditions.

The carboxylic acid functionality of this compound also plays a role in its potential use as a prodrug. Prodrugs are designed to improve the pharmacokinetic properties of a molecule, and the carboxylic acid group can be modified to enhance solubility, stability, or permeability. Researchers are currently exploring the use of similar compounds in the development of prodrugs for oral and topical administration, which could significantly improve patient compliance and therapeutic outcomes.

In conclusion, 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid represents a promising candidate for the development of novel therapeutics. Its unique structural features, including the fluoren-9-yl group, the azabicyclo[2.1.1]hexane core, and the carboxylic acid functionality, suggest a wide range of potential applications in pharmaceutical research. As the field of medicinal chemistry continues to evolve, compounds like this one will play an increasingly important role in the discovery of new and more effective treatments for complex diseases.

2171971-90-5 (2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid) 関連製品

- 1464091-54-0(7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine)

- 2171748-48-2(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid)

- 2229446-85-7(4,4-difluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butanoic acid)

- 1491687-51-4((3-tert-butyl-1H-pyrazol-4-yl)methyl(methyl)amine)

- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)

- 23773-30-0(1-Bromo-4-(1-propynyl)benzene)

- 2005282-00-6(4-(3-methoxypropyl)-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine)

- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)

- 2098077-28-0(3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one)

- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)